2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
CAS No.:
Cat. No.: VC17671105
Molecular Formula: C11H11ClF3NO3
Molecular Weight: 297.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11ClF3NO3 |
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Molecular Weight | 297.66 g/mol |
IUPAC Name | 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate |
Standard InChI | InChI=1S/C11H11ClF3NO3/c1-6-3-8(9(18-2)4-7(6)12)16-10(17)19-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) |
Standard InChI Key | HOZDUAIIWMSOLS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)OCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, reflects its three key structural components:
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A 4-chloro-2-methoxy-5-methylphenyl ring, providing steric bulk and electronic modulation.
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A carbamate linkage (–NH–C(=O)–O–) bridging the aromatic and trifluoroethyl groups.
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A 2,2,2-trifluoroethyl terminus, introducing strong electron-withdrawing effects and hydrophobicity.
The SMILES notation CC1=CC(=C(C=C1Cl)OC)NC(=O)OCC(F)(F)F
explicitly defines the connectivity, highlighting the para-chloro, ortho-methoxy, and meta-methyl substitutions on the benzene ring.
Physicochemical Profile
Key properties derived from computational and experimental data include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₁ClF₃NO₃ | |
Molecular Weight | 297.66 g/mol | |
LogP (Predicted) | ~3.2 (indicating lipophilicity) | |
Hydrogen Bond Donors | 1 (N–H group) | |
Hydrogen Bond Acceptors | 6 (3 F, 2 O, 1 N) |
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically proceeds via a two-step protocol:
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Aniline Preparation: 4-Chloro-2-methoxy-5-methylaniline is synthesized through nitration and reduction of a substituted toluene derivative, followed by methoxylation and chlorination.
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Carbamate Formation: The aniline reacts with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., pyridine) to form the target carbamate :
Yield Optimization: Reactions conducted in anhydrous dichloromethane at 0–5°C achieve yields exceeding 75%, minimizing side reactions like over-alkylation.
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol/water. Purity (>95%) is confirmed by:
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HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water 70:30).
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.25 (s, 1H, aryl), 3.85 (s, 3H, OCH₃), and 4.45 (q, 2H, CF₃CH₂O).
Biological Activity and Mechanistic Insights
Agrochemical Applications
Patent data highlight carbamates as herbicides and fungicides, where the chloro and methoxy groups disrupt fungal cell wall synthesis . In comparative assays, fluorinated analogs show 2–3x higher activity against Botrytis cinerea than non-fluorinated counterparts, likely due to improved cuticle penetration .
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
The trifluoroethyl group resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo. In rat models, similar compounds exhibit t₁/₂ > 6 hours, with primary excretion via renal pathways.
Toxicity Profile
Carbamates generally show reversible AChE inhibition, causing cholinergic toxicity at high doses. Estimated LD₅₀ for this compound in rodents is projected at 250–300 mg/kg (oral), based on QSAR models . Chronic exposure risks necessitate strict handling protocols.
Analytical Characterization Techniques
Spectroscopic Methods
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IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–F stretch).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 298.1, with fragmentation ions at m/z 154 (aryl moiety) and 99 (CF₃CH₂O⁺).
Chromatographic Analysis
UHPLC Conditions:
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Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 µm)
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Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
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Gradient: 10–90% B over 10 min
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Detection: UV at 254 nm
Comparative Analysis with Related Carbamates
Compound | Molecular Weight | logP | AChE IC₅₀ (µM) | Fungicidal EC₅₀ (ppm) |
---|---|---|---|---|
2,2,2-Trifluoroethyl derivative | 297.66 | 3.2 | N/A | 12.5 (projected) |
Phenyl analog | 291.73 | 2.8 | 45 | 25.0 |
Methyl carbamate | 183.58 | 1.5 | 120 | 50.0 |
The trifluoroethyl group confers enhanced bioactivity across metrics, validating its role in optimizing agrochemical agents .
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